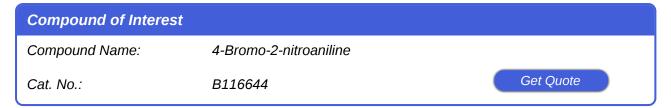




# Application Notes and Protocols: Synthesis of 4-Bromo-2-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides detailed application notes and experimental protocols for the synthesis of **4-bromo-2-nitroaniline**, a significant intermediate in organic synthesis and dye production. [1] The protocols outlined herein focus on the direct bromination of 2-nitroaniline, offering a streamlined approach. This guide includes comprehensive experimental procedures, characterization data, and a visual representation of the workflow to ensure reproducibility and success in the laboratory.

#### Introduction

**4-Bromo-2-nitroaniline** is a key building block in the synthesis of various organic molecules and dyes.[1] Its molecular structure, featuring a "push-pull" system of electron-donating (amino) and electron-withdrawing (nitro and bromo) groups, makes the aromatic ring amenable to a variety of chemical transformations.[2] This document details a reliable method for its preparation via the direct bromination of 2-nitroaniline.

## **Physicochemical Data**

A summary of the key physical and chemical properties of **4-Bromo-2-nitroaniline** is presented in the table below.



Property	Value	Reference
CAS Number	875-51-4	[3]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	[3]
Molecular Weight	217.02 g/mol	[3]
Appearance	Yellow solid	
Melting Point	110-113 °C (lit.)	[3]
Density	1.812 g/cm <sup>3</sup>	
Boiling Point	308.7 °C at 760 mmHg	

# **Spectroscopic Data**

The structural confirmation of **4-Bromo-2-nitroaniline** can be achieved through various spectroscopic techniques.

Spectroscopy	Characteristic Peaks	Reference
FTIR (cm <sup>-1</sup> )	3472 (N-H Stretch), 3093 (Aromatic C-H Stretch), ~1530 (Asymmetric NO <sub>2</sub> Stretch), ~1340 (Symmetric NO <sub>2</sub> Stretch)	[2]
<sup>13</sup> C NMR	Spectral data available in databases.	[4]
Mass Spectrometry	m/z Top Peak: 216, m/z 2nd Highest: 218	[5]

# **Experimental Protocol: Direct Bromination of 2- Nitroaniline**

This protocol describes an efficient and environmentally conscious method for the synthesis of **4-bromo-2-nitroaniline** using an in-situ generated bromine source.



#### 4.1. Materials and Reagents

- 2-Nitroaniline
- Potassium bromide (KBr)
- Concentrated sulfuric acid (98%)
- Sodium chlorate (NaClO₃) solution (30%)
- Activated carbon
- Deionized water
- 4.2. Equipment
- 500 mL four-neck round-bottom flask
- Mechanical stirrer
- · Heating mantle with temperature controller
- Dropping funnel
- Thermometer
- Büchner funnel and flask
- pH paper
- 4.3. Procedure
- In a 500 mL four-neck flask, add 273.5 g (0.52 mol) of a 15% potassium bromide solution.
- Slowly add 48.5 g (0.485 mol) of 98% sulfuric acid to the potassium bromide solution while stirring. Continue stirring for 30 minutes.
- Add 88 g (0.481 mol) of 2-nitroaniline to the mixture.



- Heat the reaction mixture to 35°C.
- Slowly add 54 g (0.152 mol) of a 30% sodium chlorate solution dropwise. Maintain the temperature at 35°C for 30 minutes.
- Increase the temperature to 75°C and maintain it for 2 hours.
- Cool the reaction mixture to room temperature.
- Filter the resulting precipitate using a Büchner funnel.
- Wash the filter cake with water until the pH of the filtrate is between 5 and 8.
- Dry the pale yellow solid to obtain **4-Bromo-2-nitroaniline**.[1]

## **Alternative Synthetic Routes**

While direct bromination of 2-nitroaniline is effective, other methods have been developed. These include:

- Multi-step synthesis from aniline: This classic approach involves the acetylation of aniline, followed by bromination, nitration, and subsequent hydrolysis to yield the final product.
- Nitration of 4-bromoaniline: This method involves the direct nitration of 4-bromoaniline.[2]
- Copper-catalyzed oxidative bromination: A modern approach that utilizes sodium bromide and sodium persulfate as reagents.[2]
- Using N-Bromosuccinimide (NBS): NBS can serve as a solid brominating agent, which can lead to high bromine utilization.[2]

# **Experimental Workflow Diagram**

The following diagram illustrates the key steps in the direct bromination of 2-nitroaniline.





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Caption: Experimental workflow for the synthesis of **4-Bromo-2-nitroaniline**.

## **Safety Precautions**

- Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a well-ventilated fume hood.
- Bromine generated in situ is toxic and corrosive. Ensure the reaction is performed in a fume hood.
- Review the Safety Data Sheets (SDS) for all reagents before starting the experiment.

### Conclusion

The protocol for the direct bromination of 2-nitroaniline provides an efficient pathway to synthesize **4-bromo-2-nitroaniline**. The provided data and workflow diagrams are intended to aid researchers in successfully replicating this synthesis for applications in drug development and materials science.

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